molecular formula C28H32O15 B012575 Zivulgarin CAS No. 108657-24-5

Zivulgarin

Cat. No.: B012575
CAS No.: 108657-24-5
M. Wt: 608.5 g/mol
InChI Key: LTSHFAAMUZRJGB-OOAZWYKYSA-N
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Description

Zivulgarin (4″-β-D-glucopyranosyl swertisin) is a flavonoid carbon glycoside first isolated from the seeds of Zizyphus spinosus Hu (Suan Zao Ren), a plant used in traditional Chinese medicine for treating insomnia and neurasthenia . Structurally, it consists of swertisin (a flavone) linked to a glucose moiety at the 4″ position, forming a C-glycosidic bond . The compound was characterized via acid hydrolysis, spectroscopic analysis (NMR, MS), and derivative preparation, confirming its molecular formula as C₂₈H₃₂O₁₅ and a melting point of 275–277°C . This compound is also reported in Ziziphus mauritiana (ber), indicating its broader botanical distribution .

Properties

CAS No.

108657-24-5

Molecular Formula

C28H32O15

Molecular Weight

608.5 g/mol

IUPAC Name

6-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C28H32O15/c1-39-14-7-15-18(12(32)6-13(40-15)10-2-4-11(31)5-3-10)21(34)19(14)27-24(37)23(36)26(17(9-30)41-27)43-28-25(38)22(35)20(33)16(8-29)42-28/h2-7,16-17,20,22-31,33-38H,8-9H2,1H3/t16-,17-,20-,22+,23-,24-,25-,26-,27+,28+/m1/s1

InChI Key

LTSHFAAMUZRJGB-OOAZWYKYSA-N

SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O

Other CAS No.

108657-24-5

Synonyms

zivulgarin

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of this compound with Key Flavonoids

Compound Structure Molecular Formula Source Key Features Pharmacological Activities
This compound 4″-β-D-glucosyl swertisin C₂₈H₃₂O₁₅ Z. spinosus, Z. mauritiana C-glycoside; yellow needles; mp 275–277°C Under investigation (neuroprotection)
Spinosin 6-C-β-D-glucosyl apigenin C₂₈H₃₂O₁₅ Z. spinosus C-glycoside; sedative; enhances GABAergic signaling Sedative, hypnotic
Swertisin Aglycone of this compound C₂₁H₂₀O₁₀ Z. spinosus Base flavone structure; lacks glucose moiety Antioxidant, anti-inflammatory
6’-Ferulylspinosin Spinosin + ferulic acid C₃₈H₄₀O₁₈ Z. spinosus Esterified spinosin; enhanced bioavailability Improved absorption vs. spinosin

Key Observations :

  • This compound and spinosin share the same molecular formula but differ in glycosylation sites (4″ vs. 6-C), impacting solubility and receptor binding .
  • Swertisin serves as the aglycone for this compound, highlighting the role of glycosylation in modifying bioavailability and activity .
  • Ferulic acid conjugates (e.g., 6’-ferulylspinosin) demonstrate how esterification enhances pharmacological properties compared to parent compounds .

Functional Analogues: Triterpenoid Saponins

Table 2: Comparison with Triterpenoid Saponins from Z. spinosus

Compound Class Molecular Formula Source Key Features Pharmacological Activities
Jujuboside A Dammarane-type saponin C₅₈H₉₄O₂₆ Z. spinosus Sedative; inhibits glutamate excitotoxicity Anxiolytic, hypnotic
Jujuboside B Dammarane-type saponin C₅₂H₈₄O₂₁ Z. spinosus Structural variant of jujuboside A Anti-insomnia, neuroprotective
Betulinic acid Lupane-type triterpene C₃₀H₄₈O₃ Z. spinosus Anti-inflammatory, anticancer Apoptosis induction in cancer cells

Key Observations :

  • Unlike this compound, jujubosides are triterpenoid saponins with distinct mechanisms (e.g., modulating neurotransmitter levels) .
  • Betulinic acid, a lupane-type triterpene, shares anti-inflammatory properties with this compound but targets different pathways (e.g., NF-κB inhibition) .

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